2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile
Overview
Description
2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a nitrile and a ketone functional group
Mechanism of Action
Target of Action
The primary target of 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is the beta-1 adrenoceptor . This receptor plays a crucial role in the regulation of heart function. The compound also shows some activity as a monoamine oxidase inhibitor .
Mode of Action
The compound interacts with its targets through antagonist activity at beta-1 receptors . This means it binds to these receptors and blocks their normal function. In the case of beta-1 adrenoceptors, this results in a decrease in heart rate and blood pressure .
Biochemical Pathways
Its activity as a monoamine oxidase inhibitor suggests it may influence the metabolism of monoamine neurotransmitters, such as dopamine and serotonin .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include a reduction in heart rate and blood pressure due to its antagonist activity at beta-1 adrenoceptors . Its activity as a monoamine oxidase inhibitor may also result in increased levels of monoamine neurotransmitters in the brain .
Biochemical Analysis
Biochemical Properties
It is known that the compound is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Cellular Effects
A derivative of this compound has shown antioxidant and cytotoxic effects in Hep-G2 cells, a human liver cancer cell line .
Molecular Mechanism
It is known that the compound is an analogue of lignin peroxidase, an enzyme that catalyzes the chemical reaction .
Temporal Effects in Laboratory Settings
It is known that the compound is an alkaloid isolated from the Cactaceae family .
Dosage Effects in Animal Models
It is known that the compound is an analogue of the major human neurotransmitter dopamine .
Metabolic Pathways
It is known that the compound is an analogue of the major human neurotransmitter dopamine .
Transport and Distribution
It is known that the compound is an analogue of the major human neurotransmitter dopamine .
Subcellular Localization
It is known that the compound is an analogue of the major human neurotransmitter dopamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetonitrile: Another related compound used in organic synthesis.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-oxopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13/h3-5,7,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPUMVINNQFVCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C=O)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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